Idrevloride

Description

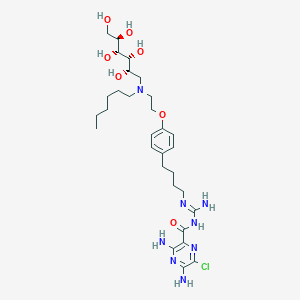

Structure

2D Structure

Properties

CAS No. |

1416973-63-1 |

|---|---|

Molecular Formula |

C30H49ClN8O7 |

Molecular Weight |

669.2 g/mol |

IUPAC Name |

3,5-diamino-6-chloro-N-[N'-[4-[4-[2-[hexyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C30H49ClN8O7/c1-2-3-4-7-14-39(17-21(41)24(43)25(44)22(42)18-40)15-16-46-20-11-9-19(10-12-20)8-5-6-13-35-30(34)38-29(45)23-27(32)37-28(33)26(31)36-23/h9-12,21-22,24-25,40-44H,2-8,13-18H2,1H3,(H4,32,33,37)(H3,34,35,38,45)/t21-,22+,24+,25+/m0/s1 |

InChI Key |

HBZAZSCNDMDWEU-WREZULKGSA-N |

Isomeric SMILES |

CCCCCCN(CCOC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCN(CCOC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)CC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Idrevloride: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Idrevloride is an investigational inhaled therapeutic agent currently under evaluation for the treatment of muco-obstructive lung diseases, most notably Primary Ciliary Dyskinesia (PCD). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from clinical trials and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the Epithelial Sodium Channel (ENaC)

This compound's primary pharmacological target is the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance on mucosal surfaces.[1][2][3] In the airways, ENaC is located on the apical surface of epithelial cells and plays a crucial role in absorbing sodium ions from the airway surface liquid (ASL).[1][3] This sodium absorption creates an osmotic gradient that drives water from the ASL into the cells, thereby regulating the hydration of the mucus layer.

In muco-obstructive diseases like PCD, the ASL is often depleted and the mucus becomes dehydrated and thick, leading to impaired mucociliary clearance, chronic infection, and progressive lung damage.[4][5] this compound is designed to counteract this pathology. As an ENaC inhibitor, it blocks the reabsorption of sodium from the airway lumen.[1][3] This inhibition is hypothesized to also stimulate the secretion of chloride ions, further increasing the ionic concentration in the ASL.[6] The net effect of these actions is an increase in the water content of the mucus layer, leading to its rehydration and a reduction in viscosity.[3][6] This, in turn, is expected to improve the efficiency of mucociliary clearance, helping to clear trapped pathogens and reduce the cycle of infection and inflammation.[3]

The therapeutic strategy of combining this compound with hypertonic saline is based on a synergistic effect.[6] Hypertonic saline osmotically draws water into the airway lumen, while this compound prevents its reabsorption by blocking ENaC, thus prolonging the hydrating effect on the mucus.[6]

Clinical Efficacy: The CLEAN-PCD Trial

The efficacy and safety of this compound were evaluated in the CLEAN-PCD (Safety and Efficacy of this compound in People with Primary Ciliary Dyskinesia) trial, a Phase 2, multinational, randomized, double-blind, placebo-controlled crossover study.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the CLEAN-PCD trial.

| Table 1: Primary Efficacy Outcome | |

| Endpoint | Absolute Change from Baseline in ppFEV1 |

| This compound in Hypertonic Saline | +1.0%[6] |

| Hypertonic Saline Alone | -0.5%[6] |

| Difference (this compound + HS vs. HS alone) | +1.5% [7] |

| p-value | 0.04[6] |

| 95% Confidence Interval | <0.1 to 3.0[7] |

| Table 2: Key Secondary Efficacy Outcome | |

| Endpoint | Absolute Change from Baseline in ppFVC |

| This compound in Hypertonic Saline | +1.3%[6] |

| Hypertonic Saline Alone | -0.1%[6] |

| Placebo | -2.1%[6] |

| Difference (this compound + HS vs. HS alone) | +1.4% |

| p-value | 0.03[6] |

| Difference (this compound + HS vs. Placebo) | +3.4% |

| p-value | 0.01[6] |

Experimental Protocols: The CLEAN-PCD Trial

A detailed methodology for the CLEAN-PCD trial is provided below, based on published reports.[2][4][5]

Study Design: A phase 2, randomized, double-blind, placebo-controlled crossover trial conducted at 32 tertiary adult and pediatric care centers and university hospitals.[2][4]

Participants: 123 individuals aged 12 years or older with a confirmed diagnosis of Primary Ciliary Dyskinesia.[2]

Treatment Regimens: The trial consisted of four treatment arms in a crossover design:

-

This compound in hypertonic saline

-

Hypertonic saline alone

-

This compound alone

-

Placebo[2]

Each treatment period was 28 days, followed by a 28-day washout period before crossing over to the next treatment.[4]

Dosage and Administration: Participants received nebulized study medication twice daily.[4]

Primary Endpoint: The primary efficacy endpoint was the absolute change from baseline in the percentage of predicted Forced Expiratory Volume in 1 second (ppFEV1) after 28 days of treatment.[4]

Secondary Endpoints: Secondary endpoints included the absolute change from baseline in the percentage of predicted Forced Vital Capacity (ppFVC) and assessments of quality of life.[6][7]

Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, and physical examinations throughout the study.[4]

References

- 1. parion.com [parion.com]

- 2. respiratory-therapy.com [respiratory-therapy.com]

- 3. ERS 2023 | Inhaled this compound in hypertonic saline may benefit patients with primary ciliary dyskinesia | springermedicine.com [springermedicine.com]

- 4. Safety and efficacy of the epithelial sodium channel blocker this compound in people with primary ciliary dyskinesia (CLEAN-PCD): a multinational, phase 2, randomised, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Primary ciliary dyskinesia: this compound shows promising results in phase 2 trial - Medical Conferences [conferences.medicom-publishers.com]

- 7. pure.eur.nl [pure.eur.nl]

The Role of Idrevloride in Hydrating Airway Mucus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydration of airway mucus is a key pathophysiological feature of several muco-obstructive lung diseases, leading to impaired mucociliary clearance, recurrent infections, and progressive lung function decline. Idrevloride is an investigational inhaled epithelial sodium channel (ENaC) inhibitor designed to restore airway surface hydration. By blocking ENaC in the apical membrane of airway epithelial cells, this compound inhibits sodium and subsequent water absorption from the airway lumen, thereby increasing the volume of the airway surface liquid (ASL) and promoting mucus hydration. This guide provides an in-depth technical overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing relevant experimental protocols.

Introduction: The Challenge of Dehydrated Airway Mucus

In a healthy airway, a precise balance of ion and water transport maintains a hydrated mucus layer of optimal viscosity and elasticity, which is readily cleared by ciliary action. The epithelial sodium channel (ENaC) and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel are key regulators of this process. In diseases such as cystic fibrosis (CF) and primary ciliary dyskinesia (PCD), this delicate balance is disrupted. In PCD, dysfunctional cilia are unable to effectively clear mucus, which becomes dehydrated and obstructive. In CF, deficient CFTR function leads to ENaC hyperactivity, resulting in excessive sodium and water absorption and consequent mucus dehydration.

This compound emerges as a targeted therapeutic strategy to counteract this dehydration by directly inhibiting ENaC.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the ENaC. By binding to the ENaC protein on the apical surface of airway epithelial cells, it blocks the influx of sodium ions from the airway lumen into the cells. This inhibition of sodium absorption reduces the osmotic gradient for water to follow, leading to an increase in the airway surface liquid (ASL) volume. The increased ASL hydrates the overlying mucus layer, reducing its viscosity and facilitating its clearance by ciliary action or cough.[1][2] Preclinical models have demonstrated that blocking ENaC hydrates the mucus on the lung surface, which in turn restores airway clearance and can improve lung function.[3]

Signaling Pathway of ENaC Inhibition by this compound

Preclinical Data

While specific preclinical data for this compound is not publicly available, studies on similar ENaC inhibitors from Parion Sciences, such as P-552 (also referred to as Compound A), provide insight into the expected potency and efficacy.

In Vitro ENaC Inhibition and Airway Surface Liquid (ASL) Height

Studies on the ENaC inhibitor P-552 in normal human bronchial epithelial cells (HBECs) have demonstrated potent inhibition of ENaC and a corresponding increase in ASL height.

| Parameter | Value | Cell Type | Reference |

| EC₅₀ for ENaC Inhibition | 1.29 nM | Normal Human Bronchial Epithelial Cells | [4] |

| Increase in ASL Height | ~50% at 0.052 µM after 6 hours | Normal Human Bronchial Epithelial Cells | [4] |

In Vitro Mucociliary Clearance

Inhibition of ENaC has been shown to improve mucociliary clearance in vitro. A study on the ENaC inhibitor QUB-TL1 in primary CF airway epithelial cells demonstrated a significant increase in mucociliary clearance velocity.

| Parameter | Vehicle | QUB-TL1 (50 µM) | Cell Type | Reference |

| Mucociliary Clearance Velocity | 2.88 µm/s | 7.68 µm/s | Primary Cystic Fibrosis Airway Epithelial Cells | [5] |

Clinical Data: The CLEAN-PCD Phase 2 Trial

The CLEAN-PCD trial was a multinational, randomized, double-blind, placebo-controlled crossover study that evaluated the safety and efficacy of inhaled this compound in patients with Primary Ciliary Dyskinesia (PCD).[6]

Study Design

| Parameter | Description |

| Population | 123 patients with PCD, aged 12 years and older.[6] |

| Treatments | - this compound (85 µg) in hypertonic saline (4.2% NaCl) - Hypertonic saline (4.2% NaCl) alone - this compound (85 µg) in hypotonic saline (0.17% NaCl) - Placebo (hypotonic saline, 0.17% NaCl)[6][7] |

| Administration | Nebulized, twice daily for 28 days.[6] |

| Primary Endpoint | Absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV₁).[6] |

Efficacy Results

Treatment with this compound in hypertonic saline resulted in a statistically significant improvement in lung function compared to hypertonic saline alone.

| Parameter | This compound in Hypertonic Saline | Hypertonic Saline Alone | p-value | Reference |

| Mean Absolute Change in ppFEV₁ | +1.0 percentage points | -0.5 percentage points | 0.044 | [6] |

| Mean Absolute Change in ppFVC | +1.3 percentage points | -0.1 percentage points | 0.03 | [5] |

A responder analysis also showed that a significantly greater proportion of patients treated with this compound in hypertonic saline achieved at least a 3.0 percentage point improvement in ppFEV₁ compared to those treated with hypertonic saline alone (37% vs. 23%).[7]

Experimental Workflow for the CLEAN-PCD Trial

References

- 1. researchgate.net [researchgate.net]

- 2. Down-regulation of the epithelial Na⁺ channel ENaC by Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. parion.com [parion.com]

- 4. Linking increased airway hydration, ciliary beating, and mucociliary clearance through ENaC inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Safety and efficacy of the epithelial sodium channel blocker this compound in people with primary ciliary dyskinesia (CLEAN-PCD): a multinational, phase 2, randomised, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERS 2023 | Inhaled this compound in hypertonic saline may benefit patients with primary ciliary dyskinesia | springermedicine.com [springermedicine.com]

Investigational Therapeutic Use of Idrevloride for Primary Ciliary Dyskinesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Ciliary Dyskinesia (PCD) is a rare, inherited disorder characterized by impaired mucociliary clearance, leading to chronic respiratory infections and progressive lung damage.[1] Current therapeutic strategies are largely extrapolated from other bronchiectatic diseases like cystic fibrosis and focus on managing symptoms. Idrevloride (formerly known as VX-371 and P-1037) is an investigational inhaled epithelial sodium channel (ENaC) inhibitor. By blocking ENaC in the airway epithelium, this compound is designed to increase the hydration of airway mucus, thereby facilitating its clearance and improving lung function. This technical guide provides a comprehensive overview of the preclinical rationale, mechanism of action, and clinical trial data for this compound in the context of PCD, with a focus on the methodologies and quantitative outcomes of key studies.

Introduction to Primary Ciliary Dyskinesia and the Rationale for ENaC Inhibition

Primary Ciliary Dyskinesia is a genetic disorder affecting the function of motile cilia, which are responsible for clearing mucus from the respiratory tract.[1] This dysfunction leads to mucus accumulation, chronic inflammation, and recurrent infections, ultimately causing irreversible lung damage.[1] A key feature of the pathophysiology of muco-obstructive lung diseases, including PCD, is the dehydration of airway secretions.

The airway surface liquid (ASL) is a thin layer of fluid covering the airway epithelium, and its volume and composition are critical for effective mucociliary clearance. The epithelial sodium channel (ENaC) plays a crucial role in regulating ASL volume by absorbing sodium ions from the airway lumen, with water following osmotically. In muco-obstructive diseases, ENaC activity can contribute to ASL depletion and mucus dehydration. Therefore, inhibiting ENaC presents a promising therapeutic strategy to rehydrate the airway surface, improve mucus clearance, and consequently, enhance lung function.[1] this compound is a potent and long-acting ENaC inhibitor developed to be delivered directly to the lungs via nebulization.[2][3]

Mechanism of Action of this compound

This compound's therapeutic effect is based on the inhibition of ENaC in the apical membrane of airway epithelial cells. ENaC is a heterotrimeric channel composed of α, β, and γ subunits.[4] By blocking this channel, this compound reduces the influx of sodium ions from the ASL into the epithelial cells. This reduction in sodium absorption decreases the osmotic gradient for water reabsorption, leading to an increase in the ASL volume. The resulting hydration of the mucus layer is expected to reduce its viscosity and improve its clearance by coughing and residual ciliary action. When administered with hypertonic saline, this compound's effect is magnified; the hypertonic saline osmotically draws water into the airway lumen, while this compound prevents its rapid reabsorption.[5]

Signaling Pathway of ENaC-mediated Airway Hydration

Caption: this compound inhibits ENaC, reducing Na+ absorption and hydrating airway mucus.

Preclinical Evidence

While specific preclinical studies on this compound in PCD models are not extensively published, the development of potent ENaC inhibitors has been supported by a strong body of in vitro and in vivo evidence. Preclinical models have demonstrated that blocking ENaC with tool compounds leads to hydration of the ASL and restoration of mucus clearance.

Representative Preclinical Experimental Protocol: In Vitro Assessment of ASL Height

This protocol is based on methodologies used to evaluate the efficacy of ENaC inhibitors in preclinical studies.

-

Cell Culture: Normal human bronchial epithelial cells (HBECs) are cultured on permeable supports at an air-liquid interface (ALI) to achieve a differentiated, mucociliary phenotype.

-

ASL Height Measurement: The height of the ASL is measured using confocal microscopy. A small volume of a fluorescently-labeled, high-molecular-weight dextran solution is added to the apical surface to demarcate the ASL.

-

Treatment: A baseline ASL height is established. Subsequently, the cells are treated with the ENaC inhibitor (e.g., this compound) at various concentrations, a vehicle control, or a comparator.

-

Data Acquisition: Serial z-scans are acquired at specified time points post-treatment to measure changes in ASL height.

-

Analysis: The change in ASL height from baseline is calculated for each treatment group. The potency of the inhibitor is determined by generating a dose-response curve and calculating the EC50.

Preclinical Experimental Workflow

Caption: Workflow for in vitro assessment of an ENaC inhibitor's effect on ASL height.

Clinical Development: The CLEAN-PCD Trial

The primary clinical evidence for the use of this compound in PCD comes from the CLEAN-PCD trial (NCT02871778), a Phase 2, multinational, randomized, double-blind, placebo-controlled crossover study.[6][7]

Experimental Protocol: CLEAN-PCD Trial

-

Study Design: A 2-part, incomplete block crossover design. Part A involved two 28-day treatment periods separated by a 28-day washout period.

-

Participants: 123 adolescents and adults (≥12 years old) with a confirmed diagnosis of PCD and a percent predicted forced expiratory volume in 1 second (ppFEV1) between 40% and <90%.[6]

-

Treatment Arms: Participants were randomized to one of four crossover sequences:

-

This compound (85 µg) in hypertonic saline (4.2% NaCl) crossed over with hypertonic saline alone.

-

Hypertonic saline alone crossed over with this compound in hypertonic saline.

-

This compound in hypotonic saline (0.17% NaCl) crossed over with placebo (hypotonic saline).

-

Placebo crossed over with this compound in hypotonic saline.

-

-

Drug Administration: 3 mL of the study drug was nebulized twice daily using a PARI eFlow nebuliser.[7]

-

Primary Endpoint: The absolute change from baseline in ppFEV1 after 28 days of treatment with this compound in hypertonic saline compared to hypertonic saline alone.

-

Secondary Endpoints: Included absolute change from baseline in percent predicted forced vital capacity (ppFVC) and safety assessments.

-

Safety Monitoring: Adverse events were recorded at clinic visits during each treatment period and via follow-up telephone calls.[7][8]

CLEAN-PCD Clinical Trial Workflow

Caption: Crossover design of the CLEAN-PCD Phase 2 clinical trial.

Results

Efficacy Data

The CLEAN-PCD trial demonstrated that this compound in hypertonic saline was associated with a statistically significant improvement in lung function compared to hypertonic saline alone.[9]

Table 1: Primary and Key Secondary Efficacy Endpoints (Part A)

| Endpoint | This compound in Hypertonic Saline (LS Mean Change from Baseline) | Hypertonic Saline Alone (LS Mean Change from Baseline) | Placebo (LS Mean Change from Baseline) | Treatment Difference (this compound in HS vs. HS alone) | p-value |

| Absolute Change in ppFEV1 | +1.0 | -0.5 | -2.1 | +1.5 | 0.04 |

| Absolute Change in ppFVC | +1.3 | -0.1 | -2.1 | +1.4 | 0.03 |

Data sourced from Ferkol T., ERS International Congress 2023.[1] LS Mean: Least Squares Mean

A responder analysis also showed that a significantly greater proportion of participants treated with this compound in hypertonic saline achieved a ≥3.0 percentage point improvement in ppFEV1 compared to those treated with hypertonic saline alone (37% vs. 23%; odds ratio 2.9).[5]

Safety and Tolerability

This compound was generally well-tolerated, with adverse events being similar across the different treatment groups (occurring in 57% to 65% of participants).[6][7][8]

Table 2: Summary of Common Adverse Events

| Adverse Event | More Frequent with this compound-containing treatments | More Frequent with Hypertonic Saline-containing treatments |

| Cough | Yes | Yes |

| Oropharyngeal Pain | Yes | No |

| Chest Discomfort | No | Yes |

Data are descriptive based on the publication by Ringshausen et al.[6][7]

Discussion and Future Directions

The results of the CLEAN-PCD trial are a significant milestone in the development of targeted therapies for Primary Ciliary Dyskinesia. The study provides the first evidence of a pharmacological intervention improving lung function in this patient population.[6] The improvement in both ppFEV1 and ppFVC with the combination of this compound and hypertonic saline supports the hypothesis that enhancing airway hydration is a viable therapeutic strategy for PCD.

Based on these positive Phase 2 results, this compound is being advanced to Phase 3 clinical trials to further evaluate its long-term safety and efficacy in a larger PCD population.[1] Future research may also explore the use of this compound in other muco-obstructive lung diseases and its potential to reduce the frequency of pulmonary exacerbations and slow the rate of lung function decline in individuals with PCD.

Conclusion

This compound, an investigational ENaC inhibitor, has demonstrated a statistically significant and clinically meaningful improvement in lung function in patients with Primary Ciliary Dyskinesia when administered with hypertonic saline. The mechanism of action, centered on improving airway surface hydration, directly addresses a key pathophysiological defect in PCD. The data from the CLEAN-PCD trial provide a strong rationale for the continued development of this compound as a novel therapeutic agent for this rare and debilitating disease.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. parion.com [parion.com]

- 3. parion.com [parion.com]

- 4. Epithelial sodium channel - Wikipedia [en.wikipedia.org]

- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.eur.nl [pure.eur.nl]

- 8. Safety and efficacy of the epithelial sodium channel blocker this compound in people with primary ciliary dyskinesia (CLEAN-PCD): a multinational, phase 2, randomised, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of Idrevloride: A Novel ENaC Inhibitor for Muco-obstructive Lung Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Muco-obstructive lung diseases, such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD), are characterized by the accumulation of thick, dehydrated mucus in the airways, leading to impaired mucociliary clearance, chronic infection, inflammation, and progressive lung function decline. A key contributor to this pathology is the hyperactivation of the epithelial sodium channel (ENaC), which leads to excessive sodium and water absorption from the airway surface liquid (ASL). Idrevloride (also known as P-321 and VX-371) is a potent, long-acting ENaC inhibitor developed by Parion Sciences to counteract this dehydration by blocking ENaC, thereby increasing the ASL volume and promoting mucus hydration and clearance. This technical guide provides a comprehensive overview of the preclinical research on this compound and its precursors, presenting key data, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action: ENaC Inhibition and Airway Surface Liquid Hydration

The primary mechanism of action of this compound is the inhibition of the ENaC channel on the apical surface of airway epithelial cells. By blocking this channel, this compound reduces the absorption of sodium ions from the ASL. This, in turn, osmotically holds water in the ASL, leading to its rehydration. In preclinical models, this mechanism has been shown to restore the airway's protective mucus layer and facilitate its clearance.[1][2]

Signaling Pathway

The signaling pathway is direct: this compound binds to and blocks the ENaC, preventing the influx of sodium ions into the epithelial cells. This reduces the electrochemical gradient for chloride and water to follow, thus increasing the volume of the airway surface liquid.

Caption: Mechanism of Action of this compound.

Preclinical Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and related Parion ENaC inhibitors.

In Vitro Efficacy

| Compound | Cell Type | Assay | Endpoint | Result | Citation |

| This compound (P-321) | Human Epithelial Cells | ENaC Inhibition | IC50 | 1.9 ± 0.75 nM | |

| VX-371 (this compound) | Human Bronchial Epithelial (HBE) Cells | ASL Height | Increase in ASL Height | Significant increase, potentiated by hypertonic saline | [3][4] |

| P-1037 | HBE Cells (F508del homozygous) | ASL Height & Cilia Beat Frequency | Increase vs. Baseline | Increased ASL height and cilia beat frequency (with lumacaftor/ivacaftor) | |

| Parion ENaC Inhibitor | CF Piglet Tracheal Explants | Mucus Bundle Transport | Change in Velocity | No significant effect | [5] |

In Vivo Efficacy

| Compound | Animal Model | Disease Model | Endpoint | Result | Citation |

| P-1037 | Not Specified | Not Specified | Duration of Action | Long-acting | [6][7] |

| P-552-02 | Sheep | Normal | Mucociliary Clearance | Increased clearance for 4-6 hours | [8] |

Detailed Experimental Protocols

Measurement of Airway Surface Liquid (ASL) Height in Human Bronchial Epithelial (HBE) Cells

This protocol is based on methodologies used in studies evaluating the effects of ENaC inhibitors on ASL height.[3][4]

1. Cell Culture:

-

Primary HBE cells from non-CF and CF donors are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface (ALI) for at least 3 weeks to allow for differentiation into a mucociliary phenotype.

2. ASL Labeling:

-

The ASL is labeled with a fluorescent dye that is impermeable to the cell membrane, such as a Texas Red-conjugated 10kDa dextran.

-

The cells are stained with a live-cell cytoplasmic stain, such as Calcein-AM, to visualize the cell layer.

3. Imaging:

-

Confocal microscopy is used to acquire XZ plane images of the cell culture. This allows for a cross-sectional view of the epithelial cells and the overlying ASL.

-

Images are captured at baseline and at various time points after the addition of the test compound (e.g., this compound) to the apical surface.

4. Analysis:

-

The ASL height is measured as the distance from the apical surface of the cell layer to the top of the fluorescently labeled ASL.

-

Image analysis software is used to quantify the ASL height from the captured images. An average of multiple measurements across the culture is taken.

Caption: Workflow for ASL Height Measurement.

In Vivo Mucociliary Clearance (MCC) in a Sheep Model

This protocol is a generalized representation of methods used to assess the in vivo efficacy of inhaled ENaC inhibitors.[8]

1. Animal Preparation:

-

Conscious adult sheep are used. A baseline measurement of tracheal mucus velocity (TMV), an index of MCC, is established.

2. Aerosol Delivery:

-

The test compound (e.g., an ENaC inhibitor) is delivered as an aerosol via a nebulizer connected to a facemask or endotracheal tube.

3. Measurement of TMV:

-

A roentgenographic technique is used to measure TMV. Small radiopaque Teflon discs are deposited into the trachea via a bronchoscope.

-

The movement of these discs is tracked over time using fluoroscopy to determine the velocity of mucus flow.

4. Data Collection:

-

TMV is measured before and at multiple time points after drug administration to assess the magnitude and duration of the effect on mucociliary clearance.

Caption: In Vivo Mucociliary Clearance Workflow.

Discussion and Future Directions

The preclinical data for this compound and its precursors consistently demonstrate the potential of ENaC inhibition to hydrate the airway surface and improve mucociliary clearance. The in vitro studies on human bronchial epithelial cells provide strong evidence for the mechanism of action, showing a direct effect on ASL height. While in vivo data for this compound in muco-obstructive lung disease models is less publicly available, studies with earlier Parion compounds in sheep models support the translation of the in vitro findings to a physiological response.

It is noteworthy that one study in CF piglet tracheas did not show an effect of a Parion ENaC inhibitor on mucus transport, highlighting the complexity of the disease pathology and the potential for different outcomes depending on the specific model and compound.[5] This underscores the importance of utilizing a range of preclinical models to fully characterize the efficacy of new therapeutic agents.

Future preclinical research could focus on further elucidating the downstream effects of ENaC inhibition on inflammation and infection in relevant animal models of COPD and CF. Additionally, studies exploring the synergistic effects of this compound with other classes of therapeutics, such as CFTR modulators, will be crucial for optimizing treatment strategies for muco-obstructive lung diseases. The development of more sophisticated in vitro models that better recapitulate the in vivo environment, including the presence of inflammatory cells and bacteria, will also be invaluable for preclinical evaluation.

References

- 1. parion.com [parion.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of a SPLUNC1-derived peptide for the treatment of cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

An In-depth Technical Guide to the Development of Idrevloride by Parion Sciences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idrevloride (also known as P-321, P-1037, and VX-371) is an investigational inhaled epithelial sodium channel (ENaC) inhibitor developed by Parion Sciences.[1][2][3] ENaC is a key regulator of fluid volume on mucosal surfaces, and its inhibition presents a promising therapeutic strategy for diseases characterized by dehydrated and thickened mucus, such as primary ciliary dyskinesia (PCD) and cystic fibrosis (CF), as well as for conditions involving tear film volume deficiency like dry eye disease (DED).[4][5][6] This technical guide provides a comprehensive overview of the development of this compound, including its mechanism of action, preclinical data, and clinical trial findings, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Mechanism of Action: ENaC Inhibition

The epithelial sodium channel (ENaC) is a constitutively active ion channel located on the apical membrane of epithelial cells in various tissues, including the airways and ocular surface.[1][7] Its primary function is the reabsorption of sodium ions from the luminal fluid, a process that drives the absorption of water, thereby regulating the hydration of mucosal surfaces.[5] In muco-obstructive lung diseases, the airway surface liquid is depleted, leading to the accumulation of thick, difficult-to-clear mucus.[5] Similarly, in dry eye disease, inadequate tear film volume compromises ocular surface lubrication and protection.[8]

This compound is a potent and long-acting ENaC inhibitor designed to block these sodium channels.[4][5] By inhibiting ENaC, this compound reduces sodium and subsequent water absorption from the mucosal surface. This action is intended to increase the volume of the airway surface liquid or tear film, leading to enhanced mucus clearance and improved lubrication of the ocular surface.[5][8]

Signaling Pathway of ENaC Regulation and Inhibition by this compound

The activity of ENaC is regulated by a complex signaling network. The following diagram illustrates the key regulatory pathways of ENaC and the point of intervention for this compound.

Preclinical Development of P-321 for Dry Eye Disease

Parion Sciences conducted a series of in-vitro and in-vivo studies to evaluate the pharmacology, toxicology, and tolerability of P-321 for the treatment of dry eye disease.[9]

Quantitative Data from Preclinical Studies

| Parameter | Result | Species/System | Reference |

| In-Vitro Potency | |||

| ENaC IC50 | 1.9 ± 0.75 nM | Human epithelial cells | [9] |

| In-Vivo Efficacy | |||

| Tear Volume Increase (Normal) | Four-fold increase | Mice | [9] |

| Tear Volume Restoration (Dry Eye Model) | Restored to control levels from a 60% reduction | Rats (lacrimal glands excised) | [9] |

| Onset of Action | Within 30 minutes | Mice and Rats | [9] |

| Duration of Action | At least 6 hours | Mice and Rats | [9] |

| Pharmacokinetics | |||

| Oral Bioavailability | Not bioavailable | N/A | [9] |

| Plasma Clearance | Rapidly cleared | N/A | [9] |

Experimental Protocols for Preclinical Studies

While detailed, step-by-step protocols are not publicly available, the following methodologies were employed in the preclinical evaluation of P-321:[9]

-

In-Vitro ENaC Inhibition Assay: The half-maximal inhibitory concentration (IC50) of P-321 against ENaC was determined using human epithelial cells. Standard electrophysiological or ion flux assays were likely used to measure the inhibition of sodium channel activity.

-

Animal Models:

-

Normal Mice: To assess the effect on basal tear volume.

-

Dry Eye Rat Model: Created by surgical excision of the lacrimal glands to induce a state of aqueous tear deficiency.

-

-

Tear Volume Measurement: A standardized method, such as phenol red thread test or Schirmer's test, was likely used to quantify tear volume in the animal models at various time points after administration of P-321.

-

Pharmacokinetic Studies: Standard pharmacokinetic parameters were assessed, likely involving administration of P-321 through various routes and subsequent analysis of drug concentration in plasma over time.

-

Toxicology and Tolerability Studies: Repeat-dose ocular toxicology studies were conducted in rabbits and dogs to evaluate the safety profile of the P-321 formulation.

Clinical Development of this compound

This compound has been investigated in Phase 2 clinical trials for both primary ciliary dyskinesia and cystic fibrosis. A Phase 1/2a and a Phase 2 trial were also conducted for P-321 in dry eye disease.[10][11][12]

Clinical Trial in Primary Ciliary Dyskinesia (CLEAN-PCD)

The CLEAN-PCD study was a multinational, Phase 2, randomized, double-blind, placebo-controlled crossover trial to assess the safety and efficacy of this compound in adolescents and adults with PCD.[1][13]

| Parameter | This compound in Hypertonic Saline | Hypertonic Saline Alone | Placebo | This compound Alone | Reference |

| Primary Endpoint | |||||

| Mean Absolute Change from Baseline in ppFEV1 | +1.0 percentage points | -0.5 percentage points | N/A | N/A | |

| Secondary Endpoint | |||||

| Mean Absolute Change from Baseline in ppFVC | +1.3 percentage points | -0.1 percentage points | -2.1 percentage points | N/A |

The following diagram outlines the workflow of the CLEAN-PCD clinical trial.

-

Study Design: A phase 2, randomized, double-blind, placebo-controlled crossover trial.[1]

-

Participants: 123 individuals aged 12 years or older with a confirmed diagnosis of PCD.[1]

-

Treatment Arms: Participants were randomized to one of four treatment sequences in a 2:2:1:1 ratio, receiving two of the following treatments in a crossover fashion:[13]

-

This compound (85 µg) in hypertonic saline (4.2%)

-

Hypertonic saline (4.2%) alone

-

This compound (85 µg) alone

-

Placebo (0.12% saline)

-

-

Administration: Treatments were administered via nebulizer twice daily for 28 days for each period, separated by a 28-day washout period.

-

Primary Endpoint: The primary efficacy endpoint was the absolute change from baseline in percent predicted forced expiratory volume in 1 second (ppFEV1) after 28 days of treatment with this compound in hypertonic saline compared to hypertonic saline alone.

-

Secondary Endpoints: Included absolute change from baseline in percent predicted forced vital capacity (ppFVC) and safety assessments.

Clinical Trial in Cystic Fibrosis (VX-371)

A Phase 2a, randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the safety and efficacy of VX-371 in subjects with cystic fibrosis who were homozygous for the F508del-CFTR mutation and being treated with Orkambi® (lumacaftor/ivacaftor).

An exploratory 14-day Phase 2 study involving 136 CF patients showed that VX-371 was generally well-tolerated, meeting the primary safety outcome. However, no significant changes were observed in the secondary goal of mean absolute change in FEV1.

-

Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Patients with cystic fibrosis aged 12 years and older, homozygous for the F508del-CFTR mutation, and on a stable regimen of Orkambi®.

-

Treatment Arms: The study evaluated VX-371 in combination with hypertonic saline.

-

Primary Objectives: To evaluate the safety and efficacy (mean absolute change in FEV1 at day 28) of VX-371 compared to placebo.

Clinical Development of P-321 for Dry Eye Disease

Parion Sciences initiated a Phase 1/2a safety, tolerability, and pharmacokinetics study, followed by a Phase 2 clinical trial of P-321 Ophthalmic Solution in patients with Dry Eye Disease.[10][11]

In the Phase 1/2a placebo-controlled, dose-escalation study with 53 patients, positive trends were observed in the improvement of signs and symptoms of dry eye disease in subsets of patients compared to placebo. At the highest concentration studied (0.01%), no discomfort or instillation irritation was reported. Adverse events were similar to or fewer than those in the placebo group, with no serious adverse events reported.[10]

Conclusion

The development of this compound by Parion Sciences represents a targeted approach to treating diseases characterized by mucosal surface dehydration. By inhibiting the epithelial sodium channel, this compound has demonstrated the potential to restore hydration to the airways in patients with PCD and CF, and to the ocular surface in individuals with dry eye disease. The preclinical data for P-321 in DED showed promising efficacy in animal models. The CLEAN-PCD Phase 2 clinical trial provided evidence for the safety and efficacy of this compound in combination with hypertonic saline for improving lung function in patients with PCD. While the Phase 2 trial in CF did not show a significant improvement in FEV1, the drug was well-tolerated. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound across its target indications.

References

- 1. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]

- 2. parion.com [parion.com]

- 3. parion.com [parion.com]

- 4. parion.com [parion.com]

- 5. parion.com [parion.com]

- 6. researchgate.net [researchgate.net]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Clinical impact of inflammation in dry eye disease: proceedings of the ODISSEY group meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Report of the TFOS/ARVO Symposium on global treatments for dry eye disease: an unmet need - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel | eLife [elifesciences.org]

An In-Depth Technical Guide to Understanding Mucociliary Clearance in the Context of Idrevloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucociliary clearance (MCC) is a primary defense mechanism of the lung, responsible for trapping and removing inhaled particulates, pathogens, and cellular debris. This process is critically dependent on the coordinated action of ciliated cells and the hydration of the airway surface liquid (ASL). In several respiratory diseases, including primary ciliary dyskinesia (PCD) and cystic fibrosis (CF), impaired MCC leads to mucus accumulation, chronic infection, and progressive lung damage. Idrevloride (formerly known as P-1037 and VX-371) is an investigational inhaled epithelial sodium channel (ENaC) inhibitor designed to enhance MCC by increasing ASL hydration.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, the experimental protocols used to evaluate its efficacy, and the key data supporting its potential as a therapeutic agent.

Mechanism of Action: ENaC Inhibition and Airway Surface Liquid Hydration

The volume of the ASL is tightly regulated by a balance between sodium absorption, primarily mediated by ENaC, and chloride secretion, mediated by the cystic fibrosis transmembrane conductance regulator (CFTR) and other chloride channels.[4] In muco-obstructive lung diseases, there is often an imbalance favoring sodium and water absorption, leading to ASL dehydration and impaired MCC.

This compound is a potent inhibitor of ENaC located on the apical membrane of airway epithelial cells.[1][4] By blocking ENaC, this compound reduces the absorption of sodium ions from the ASL into the epithelial cells. This inhibition of sodium transport decreases the osmotic gradient for water reabsorption, thereby increasing the height of the ASL and rehydrating the mucus layer.[5] The enhanced hydration of the mucus is expected to improve its rheological properties, allowing for more effective transport by ciliary beating.

The co-administration of this compound with hypertonic saline is thought to have a synergistic effect.[1] Hypertonic saline creates an osmotic gradient that draws water into the airways, while this compound prevents its rapid reabsorption by blocking ENaC. This dual approach aims to achieve a more sustained increase in ASL hydration and, consequently, a greater improvement in mucociliary clearance.

Signaling Pathway of this compound's Action

References

The Pathophysiology of Primary Ciliary Dyskinesia and the Therapeutic Potential of ENaC Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Ciliary Dyskinesia (PCD) is a rare, autosomal recessive genetic disorder characterized by impaired mucociliary clearance due to defective ciliary structure and function.[1][2][3] This leads to a cascade of clinical manifestations, including chronic sinopulmonary disease, situs inversus, and infertility.[2][3] The underlying pathophysiology stems from mutations in over 50 genes responsible for the intricate assembly and function of motile cilia.[4] A key consequence of ineffective mucociliary clearance is the dehydration of the airway surface liquid (ASL), a phenomenon also observed in cystic fibrosis (CF). The epithelial sodium channel (ENaC) plays a pivotal role in regulating ASL volume by mediating sodium absorption from the airway lumen.[5][6][7] In conditions with impaired mucus clearance, ENaC activity can contribute to ASL depletion, exacerbating the disease state. Consequently, inhibiting ENaC has emerged as a promising therapeutic strategy to rehydrate the airways and improve mucus clearance in patients with PCD.[8][9] This technical guide provides an in-depth exploration of the pathophysiology of PCD, the molecular mechanisms of ENaC inhibition, and the current state of research in this field.

The Pathophysiology of Primary Ciliary Dyskinesia

The Genetic Landscape of PCD

PCD is a genetically heterogeneous disorder, primarily inherited in an autosomal recessive manner.[2][10] To date, variants in over 50 genes have been implicated in causing PCD.[4] These genes encode for proteins that are essential for the assembly, structure, and function of motile cilia.[4][11] The most frequently mutated genes are DNAH5 and DNAI1, which encode components of the outer dynein arms (ODAs) of the ciliary axoneme and are responsible for approximately 38% of PCD cases.[2][3]

Table 1: Key Genes Implicated in Primary Ciliary Dyskinesia

| Gene Family | Gene Examples | Ciliary Component Affected | Resulting Ciliary Defect |

| Outer Dynein Arm (ODA) Components | DNAH5, DNAI1, DNAI2, TXNDC3 | Outer Dynein Arms | Absence or shortening of ODAs, leading to immotile or dyskinetic cilia. |

| Inner Dynein Arm (IDA) & Assembly Factors | CCDC39, CCDC40 | Inner Dynein Arms, Microtubular organization | IDA defects and microtubular disorganization, resulting in severely dyskinetic cilia.[10] |

| Nexin-Dynein Regulatory Complex (N-DRC) | CCDC164, GAS8 | N-DRC | Disorganization of the ciliary axoneme. |

| Radial Spoke Heads | RSPH1, RSPH4A, RSPH9 | Radial Spokes | Absence of radial spoke heads, leading to abnormal ciliary beating patterns. |

| Ciliary Assembly & Transport | CCNO | Ciliogenesis | Reduced generation of motile cilia.[10] |

From Ciliary Dysfunction to Clinical Manifestation

The diverse genetic mutations in PCD converge on a common pathological mechanism: the disruption of normal ciliary motility. In the respiratory tract, motile cilia are responsible for the coordinated sweeping of mucus, trapped pathogens, and debris out of the airways.[11] The failure of this mucociliary clearance mechanism in PCD leads to mucus stasis, creating a favorable environment for recurrent and chronic infections of the upper and lower respiratory tracts.[2][11] This chronic inflammation and infection ultimately result in progressive lung damage, including bronchiectasis.[1]

The Role of ENaC in Airway Surface Liquid Homeostasis and Its Inhibition

ENaC and the Regulation of Airway Surface Liquid

The airway surface liquid (ASL) is a thin layer of fluid covering the airway epithelium, composed of the periciliary layer (PCL) and an overlying mucus layer.[5][6] The volume and composition of the ASL are critical for effective mucociliary clearance and are tightly regulated by a balance of ion secretion and absorption across the airway epithelium.[6] The epithelial sodium channel (ENaC) is a key player in this process, mediating the absorption of sodium ions (Na+) from the ASL into the epithelial cells.[5][6] This Na+ movement creates an osmotic gradient that drives water absorption, thereby regulating the height of the ASL.[6]

In healthy airways, ENaC activity is balanced by the secretion of chloride ions (Cl-) through channels like the cystic fibrosis transmembrane conductance regulator (CFTR).[5] This coordinated ion transport maintains an optimal ASL volume for ciliary function and mucus transport.[5]

ENaC Inhibitors as a Therapeutic Strategy

In diseases like PCD, where mucociliary clearance is inherently impaired, the absorption of water from the ASL can lead to mucus dehydration and further compromise clearance.[12] ENaC inhibitors are a class of drugs that block the ENaC channel, thereby reducing Na+ and subsequent water absorption from the airway lumen.[8][9] This inhibition is hypothesized to increase the ASL volume, rehydrate the mucus, and improve its clearance by coughing and residual ciliary action.[8][13]

Quantitative Data in PCD and ENaC Inhibitor Research

Epidemiology and Genetics of PCD

Table 2: Prevalence Estimates for Primary Ciliary Dyskinesia

| Population/Region | Estimated Prevalence | Source |

| Global (Genomic Data) | 1 in 7,554 | [14] |

| Global (Genomic Data, including VUS) | ~13.2 in 100,000 | [15][16] |

| European Descent (Clinical Data) | 1 in 10,000 to 1 in 20,000 | [15][16] |

| African/African American | 1 in 9,906 | [15] |

| Non-Finnish European | 1 in 10,388 | [15] |

| East Asian | 1 in 14,606 | [15] |

| South Asian | 1 in 16,216 | [15] |

| Latino | 1 in 16,309 | [15] |

| Ashkenazi Jewish | 1 in 19,466 | [15] |

| Finnish | 1 in 55,712 | [15] |

VUS: Variants of Unknown Significance

Mucociliary Clearance in PCD

Table 3: Mucociliary Clearance (MCC) Rates in PCD Patients vs. Healthy Controls

| Parameter | PCD Patients | Healthy Controls | Source |

| Nasal Mucociliary Clearance (NMC) Velocity | 0.0 mm/min | 8.5 mm/min (mean) | [17] |

| Pulmonary Radioaerosol MCC (Fast Phase Half-Time) | 16.8 ± 8.6 hours | 3.0 ± 1.6 hours | [18] |

| Pulmonary Radioaerosol MCC (Fast Phase Cleared Fraction) | 42 ± 12% | 49 ± 9% | [18] |

| Pulmonary Radioaerosol MCC (Slow Phase Half-Time) | 121 ± 25 days | No significant difference | [18] |

Experimental Protocols

Measurement of Nasal Nitric Oxide (nNO)

Nasal nitric oxide measurement is a key screening test for PCD, as levels are typically very low in affected individuals.[1][19]

-

Principle: This test measures the concentration of nitric oxide gas exhaled through the nose.

-

Procedure:

-

The patient is asked to perform a slow, controlled exhalation against resistance to ensure velum closure and prevent contamination from lower airway air.

-

A nasal probe is inserted into one nostril to sample the exhaled air.

-

The sampled air is directed to a chemiluminescence analyzer, which measures the concentration of nitric oxide in parts per billion (ppb).

-

Multiple measurements are taken and averaged to ensure accuracy.

-

-

Interpretation: A nasal nitric oxide level below a certain cutoff (e.g., 77 nL/min) is highly suggestive of PCD.

High-Speed Video Microscopy Analysis (HSVA)

HSVA is used to directly visualize and assess ciliary beat pattern and frequency.[19]

-

Principle: A high-speed digital camera attached to a microscope captures videos of ciliary movement from a biopsy of respiratory epithelium.

-

Procedure:

-

A sample of ciliated epithelium is obtained via a nasal or bronchial brush biopsy.

-

The sample is immediately placed in a culture medium and maintained at a physiological temperature.

-

The tissue sample is observed under a phase-contrast microscope.

-

A high-speed video camera records the ciliary motion at a high frame rate (e.g., >240 frames per second).

-

The recorded videos are analyzed to determine the ciliary beat frequency (CBF) and to qualitatively assess the ciliary beat pattern for abnormalities (e.g., static, stiff, rotating, or uncoordinated beating).

-

Transmission Electron Microscopy (TEM)

TEM is employed to examine the ultrastructure of the ciliary axoneme for specific defects.[19]

-

Principle: An electron beam is passed through an ultra-thin section of a ciliary sample to create a high-resolution, two-dimensional image of the ciliary cross-section.

-

Procedure:

-

A biopsy of ciliated epithelium is obtained.

-

The sample is fixed, dehydrated, and embedded in resin.

-

Ultra-thin sections (50-70 nm) are cut using an ultramicrotome.

-

The sections are stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

The sections are viewed under a transmission electron microscope, and images of ciliary cross-sections are captured.

-

The images are analyzed for the presence and integrity of the outer and inner dynein arms, radial spokes, and the central pair of microtubules.

-

Clinical Development of ENaC Inhibitors for PCD

Several ENaC inhibitors have been investigated for the treatment of muco-obstructive lung diseases, including PCD. One notable example is idrevloride (formerly VX-371), which was evaluated in the CLEAN-PCD clinical trial.[8][20]

The CLEAN-PCD Trial

The CLEAN-PCD trial was a Phase 2, randomized, double-blind, placebo-controlled crossover study designed to evaluate the safety and efficacy of the ENaC inhibitor this compound in people with PCD.[12][20]

-

Study Design: Participants received different treatment regimens, including this compound in hypertonic saline, hypertonic saline alone, this compound alone, and a placebo.[20]

-

Primary Outcome: The primary outcome was the change in the percentage predicted forced expiratory volume in one second (ppFEV1).

-

Key Findings: The trial demonstrated that this compound in hypertonic saline was safe and associated with an improvement in lung function over a 28-day period compared to hypertonic saline alone in individuals with PCD.[12]

Conclusion and Future Directions

The pathophysiology of Primary Ciliary Dyskinesia is rooted in genetic defects that impair ciliary function, leading to a cascade of events culminating in chronic sinopulmonary disease. A critical component of this pathophysiology is the dehydration of the airway surface liquid, which exacerbates the underlying mucociliary clearance defect. The epithelial sodium channel (ENaC) has been identified as a key regulator of ASL volume, making it a rational and promising therapeutic target. ENaC inhibitors have demonstrated the potential to rehydrate the airways and improve lung function in PCD patients.

Future research should focus on:

-

Identifying the remaining PCD-causing genes to improve diagnostic accuracy and provide a more complete understanding of the disease's genetic architecture.

-

Developing novel ENaC inhibitors with improved potency, durability, and a favorable safety profile, specifically targeting the airways to minimize systemic side effects.

-

Conducting larger and longer-term clinical trials to establish the long-term efficacy and safety of ENaC inhibitors in the PCD population.

-

Investigating combination therapies , such as the co-administration of ENaC inhibitors with other mucolytic or anti-inflammatory agents, to achieve synergistic therapeutic effects.

A deeper understanding of the intricate interplay between ciliary function, ASL homeostasis, and ENaC regulation will be paramount in developing more effective and targeted therapies for individuals living with Primary Ciliary Dyskinesia.

References

- 1. Primary ciliary dyskinesia: From diagnosis to molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Primary ciliary dyskinesia - Wikipedia [en.wikipedia.org]

- 4. Primary ciliary dyskinesia: MedlinePlus Genetics [medlineplus.gov]

- 5. Role of epithelial sodium channels in the regulation of lung fluid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current and Future Treatments in Primary Ciliary Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. Safety and efficacy of the epithelial sodium channel blocker this compound in people with primary ciliary dyskinesia (CLEAN-PCD): a multinational, phase 2, randomised, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hra.nhs.uk [hra.nhs.uk]

- 14. The global prevalence and ethnic heterogeneity of primary ciliary dyskinesia gene variants: a genetic database analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estimates of primary ciliary dyskinesia prevalence: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Estimates of primary ciliary dyskinesia prevalence: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative 99mTc-albumin colloid nasal mucociliary clearance as an outcome in primary ciliary dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Diagnosis and management of primary ciliary dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Researchers Release Results from Clinical Trial for Treatment of Primary Ciliary Dyskinesia | Newsroom [news.unchealthcare.org]

The Potential of Idrevloride in Cystic Fibrosis and Other Respiratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idrevloride (formerly known as P-1037) is an investigational inhaled epithelial sodium channel (ENaC) inhibitor. ENaC is a key regulator of airway surface liquid (ASL) volume, and its hyperactivation in certain respiratory diseases, notably cystic fibrosis (CF), leads to mucus dehydration, impaired mucociliary clearance, and chronic airway disease. By blocking ENaC, this compound aims to rehydrate the airway mucus, restore clearance mechanisms, and improve lung function. While the development of some ENaC inhibitors for cystic fibrosis has faced challenges, the promising results of this compound in a related condition, primary ciliary dyskinesia (PCD), warrant a thorough examination of its potential for CF and other muco-obstructive respiratory diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key clinical trial data, details experimental protocols, and explores the scientific rationale for its application in cystic fibrosis.

The Scientific Rationale for ENaC Inhibition in Respiratory Disease

In a healthy airway, a precise balance between ENaC-mediated sodium absorption and cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion maintains the volume of the airway surface liquid, which is crucial for effective mucociliary clearance.[1] In cystic fibrosis, the dysfunction of the CFTR protein disrupts this balance, leading to hyperactivation of ENaC.[2][3] This results in excessive sodium and water absorption from the airway lumen, depleting the ASL, dehydrating mucus, and impairing clearance.[2][4] This cascade of events contributes to the hallmark features of CF lung disease: mucus obstruction, chronic infection, and inflammation.[1]

This compound, by inhibiting ENaC, directly targets this pathological hyperabsorption of sodium. This is a mutation-agnostic approach, meaning it could potentially benefit any person with CF, regardless of their specific CFTR mutation.[5] The therapeutic hypothesis is that by blocking ENaC, this compound will increase the airway surface liquid volume, rehydrate the mucus, and improve lung function.[6]

Preclinical and Clinical Development

Early Development and Rationale for Cystic Fibrosis

Parion Sciences, the developer of this compound, initiated a Phase 2 clinical trial, known as CLEAN-CF ("Clearing Lungs with ENaC inhibition in Cystic Fibrosis"), to evaluate the safety and efficacy of this compound (then P-1037) in patients with CF.[4][5][6] The trial was designed to enroll approximately 120 individuals with CF, irrespective of their genotype, and to assess the effects of this compound with and without hypertonic saline.[7][8] The initiation of this trial was supported by the Cystic Fibrosis Foundation Therapeutics Inc.[5][6] In 2015, Vertex Pharmaceuticals entered into a collaboration with Parion to develop ENaC inhibitors, including this compound, for CF and other pulmonary diseases.[7][8]

It is important to note that while the CLEAN-CF trial was initiated, the specific results have not been widely published. The development landscape for ENaC inhibitors in CF has been challenging. For instance, another ENaC inhibitor, BI 1265162, did not demonstrate a significant clinical benefit in a Phase II study in CF patients, and its development was subsequently terminated.[5] This underscores the complexities of targeting this pathway in CF.

The CLEAN-PCD Trial: A Case Study in a Related Disease

Significant insights into the potential of this compound come from the Phase 2 CLEAN-PCD (Clearing Lungs with ENaC Inhibition in Primary Ciliary Dyskinesia) trial.[2][9] PCD is a rare genetic disorder also characterized by impaired mucociliary clearance.[8] The trial was a multinational, randomized, double-blind, placebo-controlled crossover study involving 123 participants aged 12 years and older.[2][10]

The study demonstrated that this compound in combination with hypertonic saline was safe and resulted in a statistically significant improvement in lung function compared to hypertonic saline alone over a 28-day period.[2][9][10]

Quantitative Data from the CLEAN-PCD Trial

The following tables summarize the key efficacy and baseline data from the CLEAN-PCD trial.

Table 1: Baseline Demographics and Clinical Characteristics of the CLEAN-PCD Study Population

| Characteristic | Value |

| Number of Participants | 123 |

| Mean Age (years) | 28 |

| Mean Baseline ppFEV1 | 66% |

| Mean Baseline ppFVC | 84% |

Data sourced from references[8][10].

Table 2: Efficacy Outcomes of the CLEAN-PCD Trial (28-Day Treatment Period)

| Treatment Group | Mean Absolute Change from Baseline in ppFEV1 | P-value (vs. Hypertonic Saline Alone) |

| This compound in Hypertonic Saline | +1.0 percentage points | 0.04 |

| Hypertonic Saline Alone | -0.5 percentage points | N/A |

| Placebo | -2.1 percentage points | - |

Data sourced from references[8][10].

Table 3: Additional Efficacy Outcomes of the CLEAN-PCD Trial

| Outcome | This compound in Hypertonic Saline vs. Hypertonic Saline Alone | P-value |

| Mean Absolute Change in ppFVC | +1.3 vs -0.1 percentage points | 0.03 |

Data sourced from reference[10].

Experimental Protocols

CLEAN-PCD Trial Protocol

-

Study Design: A Phase 2, multinational, randomized, double-blind, placebo-controlled, crossover trial.[11][12]

-

Participants: 123 individuals aged 12 years or older with a confirmed diagnosis of Primary Ciliary Dyskinesia and a percent predicted FEV1 (ppFEV1) between 40% and 90%.[11][12]

-

Treatment Arms: The trial included four treatment sequences in a crossover design:

-

This compound (85 µg) in 3 mL of hypertonic saline (4.2% NaCl) nebulized twice daily for 28 days, followed by a 28-day washout period, then hypertonic saline alone for 28 days.[11][12]

-

This compound in hypotonic saline (0.17% NaCl) followed by placebo (0.17% NaCl).[11]

-

The reverse sequence of arm 3.[11]

-

-

Primary Endpoint: The primary efficacy measure was the absolute change in ppFEV1 after 28 days of dosing with this compound in hypertonic saline versus hypertonic saline alone.[11][13]

-

Secondary Endpoints: Included changes in ppFVC and quality of life assessments.[13]

-

Extension Study: A small extension study (Part B) offered an additional 28 days of treatment with the CFTR potentiator ivacaftor in combination with the study treatments.[8]

Visualizing the Mechanism and Workflow

Signaling Pathway of ENaC Inhibition

Caption: Mechanism of action of this compound on airway epithelial cells.

Experimental Workflow of the CLEAN-PCD Trial

Caption: Crossover design of the CLEAN-PCD Phase 2 clinical trial.

Logical Relationship of ENaC Inhibition in CF

Caption: The therapeutic rationale for this compound in cystic fibrosis.

Future Directions and Considerations for Cystic Fibrosis

The positive results of the CLEAN-PCD trial provide a strong rationale to re-evaluate the potential of this compound in cystic fibrosis. The shared pathophysiology of impaired mucociliary clearance makes the findings in PCD highly relevant to CF. However, the historical challenges with ENaC inhibitors in CF clinical trials necessitate a carefully considered path forward.

Future research should focus on:

-

Combination Therapies: Investigating this compound as an adjunct to existing CFTR modulator therapies. The potential for synergistic effects, where ENaC inhibition complements the restored chloride secretion from CFTR modulators, is a compelling area of investigation.

-

Patient Stratification: Identifying specific CF patient populations who may derive the most benefit from ENaC inhibition. This could include individuals who have a suboptimal response to CFTR modulators or those with mutations not amenable to current modulators.

-

Biomarker Development: Utilizing biomarkers of airway surface liquid hydration and mucociliary clearance to provide early indicators of therapeutic response in clinical trials.

Conclusion

This compound represents a promising, mutation-agnostic approach to treating muco-obstructive respiratory diseases by targeting the fundamental issue of airway surface liquid depletion. The robust data from the CLEAN-PCD trial have demonstrated proof-of-concept for this mechanism in a clinically relevant setting. While the path to approval for cystic fibrosis requires further investigation and careful clinical trial design, the scientific foundation for the potential of this compound in this and other respiratory conditions remains strong. The information presented in this guide underscores the importance of continued research into ENaC inhibition as a therapeutic strategy for patients with cystic fibrosis.

References

- 1. qdcxjkg.com [qdcxjkg.com]

- 2. Researchers Release Results from Clinical Trial for Treatment of Primary Ciliary Dyskinesia | Newsroom [news.unchealthcare.org]

- 3. bionews.com [bionews.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Efficacy and safety of inhaled ENaC inhibitor BI 1265162 in patients with cystic fibrosis: BALANCE-CF 1, a randomised, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. parion.com [parion.com]

- 7. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary ciliary dyskinesia: this compound shows promising results in phase 2 trial - Medical Conferences [conferences.medicom-publishers.com]

- 9. respiratory-therapy.com [respiratory-therapy.com]

- 10. physiciansweekly.com [physiciansweekly.com]

- 11. Safety and efficacy of the epithelial sodium channel blocker this compound in people with primary ciliary dyskinesia (CLEAN-PCD): a multinational, phase 2, randomised, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure.eur.nl [pure.eur.nl]

Idrevloride's In Vitro Impact on Apical Surface Liquid Volume: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Idrevloride on apical surface liquid (ASL) volume. This compound, an investigational epithelial sodium channel (ENaC) inhibitor, is formulated to hydrate mucus in the lungs and improve its clearance.[1] This document summarizes the core mechanism of action, presents available data in a structured format, details relevant experimental protocols, and visualizes the key signaling pathways involved in ASL regulation.

Core Concept: Mechanism of Action

The volume of the ASL is critical for effective mucociliary clearance, a primary defense mechanism of the lungs.[2] This volume is actively regulated by transepithelial salt transport.[2] The epithelial sodium channel (ENaC) and the cystic fibrosis transmembrane conductance regulator (CFTR) are key players in this process. ENaC facilitates the absorption of sodium ions from the ASL into the epithelial cells, with water following osmotically. This process can lead to ASL depletion.[3]

This compound is an ENaC blocker.[4] By inhibiting ENaC, this compound reduces the influx of sodium ions from the apical surface into the airway epithelial cells. This inhibition of sodium transport leads to a decrease in subsequent water absorption, thereby increasing the volume of the ASL.[4][5] This mechanism is particularly relevant in muco-obstructive diseases like primary ciliary dyskinesia (PCD) and cystic fibrosis (CF), where ASL depletion impairs mucus clearance.[2][3][4] In CF, dysfunctional CFTR-mediated anion and fluid secretion further exacerbates this issue.[6][7]

The following diagram illustrates the signaling pathway of ENaC inhibition by this compound.

Caption: this compound inhibits the ENaC-mediated influx of Na+, increasing ASL volume.

Quantitative Data Summary

While clinical trials have demonstrated the efficacy of this compound in improving lung function in patients with PCD, specific quantitative data from in vitro studies on ASL volume are not extensively published.[4][8][9] The available literature confirms that this compound "has been shown to inhibit sodium ion transport and increase the apical surface liquid volume on airway epithelial cells in vitro," but does not provide the specific measurements from these preclinical studies.[4]

For context, in vitro studies of other osmotic agents like hypertonic saline (HS) on human bronchial epithelial (HBE) cultures have shown rapid and significant increases in ASL height. For instance, 7% HS delivered at a rate of 8µg NaCl/cm²/min can cause a notable, albeit transient, increase in ASL height.[10] It is expected that this compound would produce a more sustained increase in ASL by directly targeting the underlying ion transport mechanism.

The following table structure is provided for the future population of data as it becomes publicly available.

| Cell Type | Treatment | Concentration | Duration | Change in ASL Height (μm) | Percent Increase in ASL Volume | Reference |

| Primary HBE | This compound | Data not available | Data not available | Data not available | Data not available | |

| CF HBE | This compound | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following section details a standard methodology for assessing the in vitro effect of compounds like this compound on ASL volume. This protocol is based on established techniques for studying airway epithelial cell physiology.

Cell Culture

Primary human bronchial epithelial (HBE) cells are cultured at an air-liquid interface (ALI) to achieve a differentiated, mucociliary phenotype that closely mimics the in vivo airway epithelium.

-

Cell Seeding: HBE cells are seeded onto permeable supports (e.g., Transwell® inserts).[11][12]

-

ALI Culture: Once confluent, the apical medium is removed to establish an ALI. The cells are maintained with basolateral medium changes for at least 21 days to allow for full differentiation.[12]

Measurement of ASL Volume

Confocal microscopy is the standard method for quantitative measurement of ASL height.[6]

-

Fluorescent Labeling: The ASL is labeled with a cell-impermeable fluorescent dye (e.g., Texas Red-dextran). The epithelial cells can be stained with a cytoplasmic dye (e.g., Calcein AM) for visualization.[10]

-

Image Acquisition: XZ-confocal images are acquired to visualize a cross-section of the epithelial cells and the overlying ASL.

-

ASL Height Measurement: The distance from the apical surface of the cells to the top of the fluorescently labeled liquid layer is measured at multiple points to determine the average ASL height.

The following diagram outlines the experimental workflow for assessing this compound's effect on ASL volume.

Caption: Workflow for in vitro measurement of this compound's effect on ASL height.

Treatment with this compound

-

Dosing: this compound, formulated in an appropriate vehicle (e.g., saline), is applied to the apical surface of the differentiated HBE cultures. A range of concentrations should be tested to determine the dose-response relationship.

-

Time Course: ASL height is measured at baseline (pre-treatment) and at various time points post-treatment to assess the onset and duration of the effect.

Conclusion

This compound demonstrates a clear mechanism of action for increasing ASL volume in vitro by inhibiting the epithelial sodium channel. While specific quantitative data from preclinical in vitro studies are not widely published, the established methodologies for assessing ASL height provide a framework for such investigations. The potential of this compound, particularly in combination with hypertonic saline, to improve lung function in patients with muco-obstructive diseases like PCD highlights the therapeutic importance of targeting ASL hydration.[8][9] Further research and publication of in vitro data will be crucial for a more complete understanding of this compound's pharmacological profile.

References

- 1. respiratory-therapy.com [respiratory-therapy.com]

- 2. Regulation of airway surface liquid volume by human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cystic fibrosis transmembrane conductance regulator dysfunction and its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERS 2023 | Inhaled this compound in hypertonic saline may benefit patients with primary ciliary dyskinesia | springermedicine.com [springermedicine.com]

- 5. Primary ciliary dyskinesia: this compound shows promising results in phase 2 trial - Medical Conferences [conferences.medicom-publishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug Repurposing for Cystic Fibrosis: Identification of Drugs That Induce CFTR-Independent Fluid Secretion in Nasal Organoids [mdpi.com]

- 8. Safety and efficacy of the epithelial sodium channel blocker this compound in people with primary ciliary dyskinesia (CLEAN-PCD): a multinational, phase 2, randomised, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Researchers Release Results from Clinical Trial for Treatment of Primary Ciliary Dyskinesia | Newsroom [news.unchealthcare.org]

- 10. The In Vitro Effect of Nebulized Hypertonic Saline on Human Bronchial Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid application dosing alters the physiology of air-liquid interface (ALI) primary human bronchial epithelial cell/lung fibroblast co-cultures and in vitro testing relevant endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid Application Dosing Alters the Physiology of Air-Liquid Interface Primary Bronchial Epithelial Cultures and In vitro Testing Relevant Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Current: A Technical Guide to Epithelial Sodium Channel (ENaC) Blockers in Development

For Researchers, Scientists, and Drug Development Professionals

The epithelial sodium channel (ENaC) stands as a critical regulator of sodium and fluid homeostasis across epithelial tissues. Its dysregulation is implicated in the pathophysiology of several diseases, most notably cystic fibrosis (CF), where ENaC hyperactivity contributes to airway surface liquid depletion and impaired mucociliary clearance. Consequently, the development of potent and selective ENaC blockers has become a focal point of therapeutic research. This technical guide provides an in-depth review of ENaC blockers currently in development, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows.

The Landscape of ENaC Blockers: A Comparative Analysis

A number of ENaC inhibitors are at various stages of preclinical and clinical development. While the first-generation blocker, amiloride, laid the groundwork, its modest potency and rapid clearance necessitated the development of novel analogues and distinct chemical entities with improved pharmacokinetic and pharmacodynamic profiles. The following tables summarize the quantitative data for prominent ENaC blockers.

| Compound | Chemical Class | Target | IC50 (ENaC) | Development Phase | Key Characteristics |

| Amiloride | Pyrazinoylguanidine | ENaC | ~0.1-1 µM | Marketed (Diuretic) | Prototypical ENaC blocker, also inhibits other transporters at higher concentrations.[1] |

| Benzamil | Amiloride Analog | ENaC | 4.9 nM - 50 nM | Preclinical/Research | More potent than amiloride.[2] |

| Phenamil | Amiloride Analog | ENaC | 0.4 nM (Kd), 400 nM (IC50) | Preclinical/Research | High-affinity ENaC blocker.[3][4][5] |